molecular formula C18H28O4 B14578799 Ethyl 2,4-dihydroxy-6-nonylbenzoate CAS No. 61621-51-0

Ethyl 2,4-dihydroxy-6-nonylbenzoate

Cat. No.: B14578799
CAS No.: 61621-51-0
M. Wt: 308.4 g/mol
InChI Key: ITGFRDKLZDHXOE-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-nonylbenzoate is an organic compound characterized by its aromatic ring structure with two hydroxyl groups and a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dihydroxy-6-nonylbenzoate can be synthesized through a multi-step process involving the esterification of 2,4-dihydroxybenzoic acid with nonanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or xylene. The esterification reaction is followed by purification steps, including recrystallization or column chromatography, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxy-6-nonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dihydroxy-6-nonylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and cytotoxic activities.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethyl 2,4-dihydroxy-6-nonylbenzoate exerts its effects involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dihydroxy-6-methylbenzoate
  • Ethyl 2,4-dihydroxy-6-(8’-hydroxynonyl)benzoate
  • 2,4-dihydroxy-6-nonylbenzoate

Uniqueness

Ethyl 2,4-dihydroxy-6-nonylbenzoate is unique due to its specific nonyl chain, which imparts distinct hydrophobic properties compared to its analogs. This structural feature can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications .

Properties

CAS No.

61621-51-0

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 2,4-dihydroxy-6-nonylbenzoate

InChI

InChI=1S/C18H28O4/c1-3-5-6-7-8-9-10-11-14-12-15(19)13-16(20)17(14)18(21)22-4-2/h12-13,19-20H,3-11H2,1-2H3

InChI Key

ITGFRDKLZDHXOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC

Origin of Product

United States

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